molecular formula C13H19NO B14589259 N-[(4-Hexylphenyl)methylidene]hydroxylamine CAS No. 61096-93-3

N-[(4-Hexylphenyl)methylidene]hydroxylamine

Katalognummer: B14589259
CAS-Nummer: 61096-93-3
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: FIQBCCOUGFFAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Hexylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C13H19NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-hexylphenyl group through a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[(4-Hexylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 4-hexylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Hexylbenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{4-Hexylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Hexylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Hexylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(4-Hexylphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Wirkmechanismus

The mechanism of action of N-[(4-Hexylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with the target, leading to modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-Ethoxyphenyl)methylidene]hydroxylamine
  • N-[(4-Methylsulfanylphenyl)methylidene]hydroxylamine
  • N-[(4-Fluorophenyl)methylidene]hydroxylamine

Uniqueness

N-[(4-Hexylphenyl)methylidene]hydroxylamine is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological targets. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Eigenschaften

CAS-Nummer

61096-93-3

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

N-[(4-hexylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H19NO/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14-15/h7-11,15H,2-6H2,1H3

InChI-Schlüssel

FIQBCCOUGFFAFW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC=C(C=C1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.